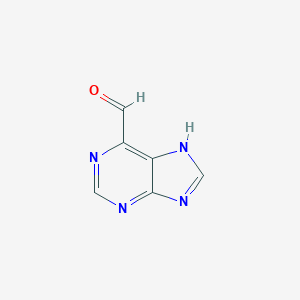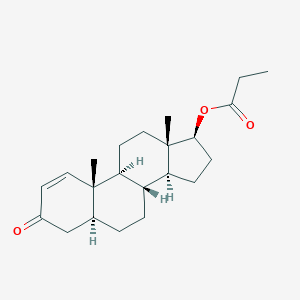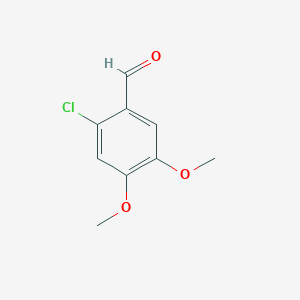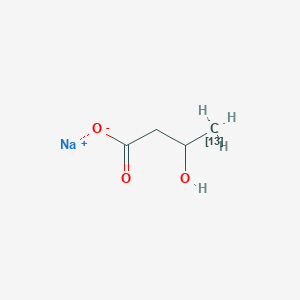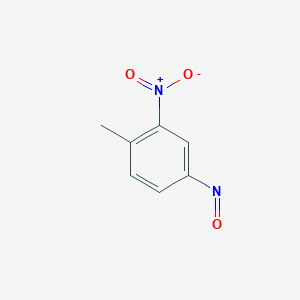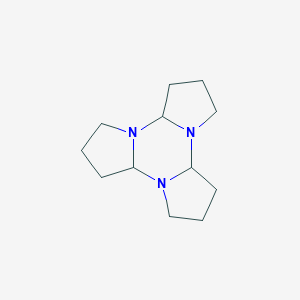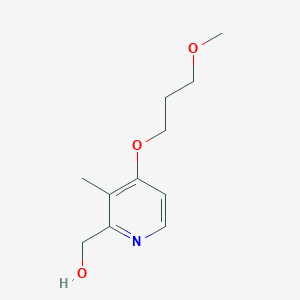
2-羟甲基-4-(3-甲氧基丙氧基)-3-甲基吡啶
描述
Molecular Structure Analysis
The molecular formula of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is C11H17NO3. The molecular weight is 211.26 g/mol. The InChI Key is YMNZNYOZVYKOFR-UHFFFAOYSA-N.Chemical Reactions Analysis
Specific chemical reactions involving 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine are not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine include a molecular weight of 197.23 g/mol. The predicted boiling point is 327.8±32.0 °C and the predicted density is 1.118±0.06 g/cm3 .科学研究应用
Drug Discovery and Development
Compounds with similar structures have been used in the development of new drugs. They can serve as the basis for creating molecules with desired biological activities. The methods of application would involve synthesizing the compound, testing its biological activity in vitro and in vivo, and optimizing its structure for better efficacy and safety .
Chemical Synthesis
Such compounds can also be used as building blocks in chemical synthesis. They can be used to construct more complex molecules, or to introduce specific functional groups into a molecule. The methods of application would involve various chemical reactions, guided by the principles of organic chemistry .
Material Science
In material science, these compounds can be used in the development of new materials with desired properties. They could be used as monomers in polymer synthesis, or as additives to modify the properties of existing materials. The methods of application would involve polymerization reactions or mixing the compound with other materials .
Biochemistry
In biochemistry, such compounds can be used as probes to study biological systems. They could be used to label or modify biomolecules, or to interfere with specific biological processes. The methods of application would involve various biochemical techniques, such as protein purification, enzymatic assays, and microscopy .
Environmental Science
In environmental science, these compounds can be used in the study of environmental processes. They could be used as tracers to track the movement of certain substances in the environment, or as indicators of specific environmental conditions. The methods of application would involve various environmental sampling and analysis techniques .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in various analytical methods. They could be used to calibrate instruments, to quantify other substances, or to facilitate certain analytical reactions. The methods of application would involve various analytical techniques, such as spectroscopy, chromatography, and mass spectrometry .
安全和危害
The safety data sheet for 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
属性
IUPAC Name |
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXXZEMRBFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152033 | |
| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
CAS RN |
118175-10-3 | |
| Record name | 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118175103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1AM69M15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
